Distinct C-5 Substitution Pattern Relative to Optimized UT Antagonist Lead Series
The primary differentiation of 5-(2-methylphenyl)furan-2-carboxamide lies in its potential as a synthetic entry point to underexplored ortho-substituted analogs within the 5-arylfuran-2-carboxamide class. Comparative SAR analysis from the Lim et al. (2019) study reveals that the C-5 aryl substitution profoundly controls UT receptor antagonism. The lead compound 1y (3,4-difluorophenyl analog) achieved an IC50 of 6 nM, whereas other C-5 aryl modifications showed significantly reduced potency, underscoring the non-additive nature of the SAR [1]. The target compound's ortho-tolyl group has not been directly evaluated in this series, and its unique steric and electronic properties may confer distinct selectivity or metabolic profiles compared to the meta- and para-substituted analogs that have been investigated. Users should note that direct quantitative comparison data for this specific compound is absent from the literature; the differentiation is based on class-level SAR inference.
| Evidence Dimension | C-5 Aryl Substitution Effect on UT Receptor Antagonism |
|---|---|
| Target Compound Data | No direct UT IC50 data available; ortho-tolyl substitution pattern distinct from literature |
| Comparator Or Baseline | Lead compound 1y (3,4-difluorophenyl analog): UT IC50 = 6 nM. Other C-5 aryl analogs showed variable potency |
| Quantified Difference | Potency change is >10-fold between optimal and suboptimal C-5 aryl groups; specific value for target not determined |
| Conditions | Human urotensin-II receptor binding assay; FLIPR calcium flux assay (Lim et al., 2019) |
Why This Matters
The uncharacterized ortho-tolyl C-5 substitution pattern represents a synthetic gap in an otherwise well-studied scaffold, offering researchers a distinct starting point for developing novel UT antagonists with potentially differentiated pharmacological profiles.
- [1] Lim, C.J., et al. Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists. Bioorg. Med. Chem. Lett. 2019, 29(4), 577-580. View Source
